molecular formula C23H41N3O B6073427 N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide

N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide

Katalognummer B6073427
Molekulargewicht: 375.6 g/mol
InChI-Schlüssel: DRGBJAZJZKWUBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide, commonly known as CPP-109, is a potent and selective inhibitor of the enzyme responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating addiction, specifically alcohol and cocaine addiction.

Wirkmechanismus

CPP-109 works by inhibiting the enzyme responsible for breaking down N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide in the brain. This leads to an increase in N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide levels, which has a calming effect on the brain. This mechanism of action is believed to be responsible for CPP-109's ability to reduce alcohol and cocaine consumption.
Biochemical and physiological effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. In addition to increasing N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide levels in the brain, CPP-109 has been shown to reduce dopamine release in the brain. This is believed to be responsible for CPP-109's ability to reduce cocaine self-administration. Additionally, CPP-109 has been shown to have anxiolytic effects, which may be beneficial in treating anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using CPP-109 in lab experiments is its selectivity for the enzyme responsible for breaking down N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide. This makes it a useful tool for studying the role of N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide in addiction and other neurological disorders. However, one limitation of using CPP-109 in lab experiments is its potential for off-target effects. Careful control experiments are necessary to ensure that any observed effects are due to the inhibition of the target enzyme and not due to off-target effects.

Zukünftige Richtungen

There are a number of future directions for research on CPP-109. One area of interest is the potential use of CPP-109 in treating other addictive substances, such as opioids and nicotine. Additionally, further research is needed to better understand the mechanism of action of CPP-109 and its effects on other neurotransmitters in the brain. Finally, research is needed to determine the optimal dosing and administration schedule for CPP-109 in humans.

Synthesemethoden

CPP-109 is synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis process involves the use of a piperidine derivative, a cyclopentyl derivative, and an acrylamide derivative. The reaction is carried out under carefully controlled conditions to ensure the desired product is obtained in high yield and purity.

Wissenschaftliche Forschungsanwendungen

CPP-109 has been extensively studied for its potential therapeutic applications in treating addiction. Research has shown that CPP-109 is effective in reducing alcohol consumption in rats and humans. Additionally, CPP-109 has been shown to reduce cocaine self-administration in rats. These findings suggest that CPP-109 may be a promising therapeutic agent for the treatment of addiction.

Eigenschaften

IUPAC Name

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H41N3O/c1-2-3-13-23(27)26(18-17-24-14-7-4-8-15-24)20-21-10-9-16-25(19-21)22-11-5-6-12-22/h2,21-22H,1,3-20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGBJAZJZKWUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N(CCN1CCCCC1)CC2CCCN(C2)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.